Cas no 35620-68-9 (2-(Phenylthio)nicotinonitrile)
2-(Phenylthio)nicotinonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarbonitrile,2-(phenylthio)-
- 2-(Phenylsulfanyl)nicotinonitrile
- 2-(PHENYLTHIO)NICOTINONITRILE
- 2-phenylsulfanylpyridine-3-carbonitrile
- 2-(phenylsulfanyl)pyridine-3-carbonitrile
- 2-phenylsulfanylnicotinonitrile
- HMS545L04
- phenylsulfanylnicotinonitrile
- AKOS000213548
- J-506531
- CS-0316080
- FT-0608909
- Maybridge1_001478
- MFCD00052659
- 35620-68-9
- DTXSID30379099
- 3X-0738
- ALBB-005122
- STK501592
- 2-(Phenylthio)nicotinonitrile
-
- MDL: MFCD00052659
- Inchi: 1S/C12H8N2S/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H
- InChI Key: AKYKVQMXDAVSNN-UHFFFAOYSA-N
- SMILES: S(C1C(C#N)=CC=CN=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 212.04100
- Monoisotopic Mass: 212.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 62Ų
Experimental Properties
- Melting Point: 90-92°C
- PSA: 61.98000
- LogP: 3.10448
2-(Phenylthio)nicotinonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Phenylthio)nicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P228330-100mg |
2-(Phenylthio)nicotinonitrile |
35620-68-9 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | P228330-250mg |
2-(Phenylthio)nicotinonitrile |
35620-68-9 | 250mg |
$ 380.00 | 2022-06-03 | ||
| TRC | P228330-500mg |
2-(Phenylthio)nicotinonitrile |
35620-68-9 | 500mg |
$ 600.00 | 2022-06-03 | ||
| Chemenu | CM115779-1g |
2-(phenylthio)nicotinonitrile |
35620-68-9 | 95% | 1g |
$393 | 2021-08-06 | |
| Chemenu | CM115779-5g |
2-(phenylthio)nicotinonitrile |
35620-68-9 | 95% | 5g |
$1108 | 2021-08-06 | |
| Apollo Scientific | OR21429-1g |
2-(Phenylthio)nicotinonitrile |
35620-68-9 | 1g |
£55.00 | 2025-02-19 | ||
| Apollo Scientific | OR21429-5g |
2-(Phenylthio)nicotinonitrile |
35620-68-9 | 5g |
£170.00 | 2025-02-19 | ||
| Apollo Scientific | OR21429-10g |
2-(Phenylthio)nicotinonitrile |
35620-68-9 | 10g |
£298.00 | 2025-02-19 | ||
| abcr | AB158984-1 g |
2-(Phenylsulfanyl)nicotinonitrile |
35620-68-9 | 1g |
€83.80 | 2023-05-08 | ||
| abcr | AB158984-5 g |
2-(Phenylsulfanyl)nicotinonitrile |
35620-68-9 | 5g |
€221.00 | 2023-05-08 |
2-(Phenylthio)nicotinonitrile Suppliers
2-(Phenylthio)nicotinonitrile Related Literature
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Ashish Kumar Sahoo,Amitava Rakshit,Avishek Pan,Hirendra Nath Dhara,Bhisma K. Patel Org. Biomol. Chem. 2023 21 1680
-
Hirendra Nath Dhara,Amitava Rakshit,Dinabandhu Barik,Koustuv Ghosh,Bhisma K. Patel Chem. Commun. 2023 59 7990
Additional information on 2-(Phenylthio)nicotinonitrile
Introduction to 3-Pyridinecarbonitrile,2-(phenylthio) (CAS No. 35620-68-9)
3-Pyridinecarbonitrile,2-(phenylthio), identified by its Chemical Abstracts Service (CAS) number 35620-68-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with a nitrile group at the 3-position and a phenylthio group at the 2-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of novel therapeutic agents.
The compound’s molecular structure, characterized by a combination of electron-withdrawing and electron-donating groups, contributes to its versatility in chemical reactions. The presence of the nitrile group (-C≡N) enhances its reactivity in nucleophilic addition reactions, while the phenylthio group (-SPh) introduces sulfur-based functionality, which is commonly exploited in medicinal chemistry for its ability to modulate biological pathways. This dual functionality has garnered interest among researchers exploring structure-activity relationships (SAR) in drug design.
In recent years, 3-Pyridinecarbonitrile,2-(phenylthio) has been employed in the synthesis of several promising candidates for therapeutic applications. One notable area of research involves its use as a precursor in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine scaffold is a common motif in many kinase inhibitors due to its ability to interact with ATP-binding pockets in enzymes. Additionally, the phenylthio moiety can serve as a hinge-binding region, improving binding affinity and selectivity.
Recent studies have highlighted the compound’s role in designing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in diseases such as Alzheimer’s and cancer. By leveraging the reactivity of the nitrile group for covalent bond formation and the sulfur atom for hydrogen bonding or metal coordination, researchers have been able to develop potent PPI modulators. For instance, derivatives of 3-Pyridinecarbonitrile,2-(phenylthio) have shown promising activity against bromodomain and extra-terminal (BET) bromodomain proteins, which are emerging targets in oncology.
The pharmaceutical industry has also explored this compound as a building block for antiviral agents. The pyridine ring’s ability to mimic natural nucleobases allows it to interfere with viral replication mechanisms. Specifically, derivatives have been investigated for their potential to inhibit viral polymerases by competing with natural substrates or by inducing structural changes that impede enzyme activity. The phenylthio group further enhances drug-like properties by improving solubility and metabolic stability.
Beyond pharmaceutical applications, 3-Pyridinecarbonitrile,2-(phenylthio) has found utility in materials science and agrochemical research. Its unique electronic properties make it a candidate for developing organic semiconductors and ligands for catalytic systems. In agrochemistry, modifications of this scaffold have led to the discovery of novel fungicides and herbicides with improved efficacy and environmental compatibility.
The synthesis of 3-Pyridinecarbonitrile,2-(phenylthio) typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key synthetic strategies include nucleophilic substitution reactions to introduce the phenylthio group followed by cyanation at the 3-position. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are crucial for supporting large-scale drug discovery programs where cost-effective intermediates are essential.
In conclusion, 3-Pyridinecarbonitrile,2-(phenylthio) (CAS No. 35620-68-9) is a versatile compound with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable its use as an intermediate in synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic opportunities and refine synthetic methodologies, this compound is poised to remain a cornerstone in medicinal chemistry innovation.
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